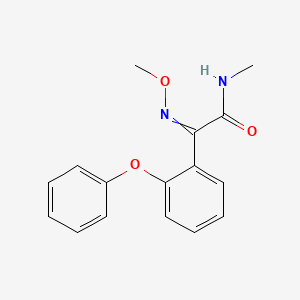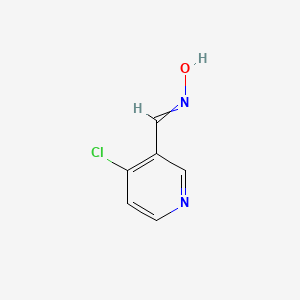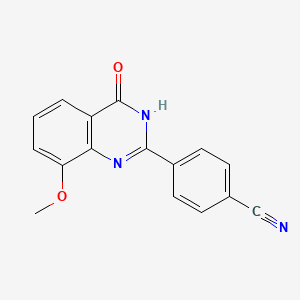
Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with hydroxy and methoxy substituents, making it a potential candidate for various pharmacological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzonitrile with 8-methoxy-2-quinazolinone under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinazoline-4,8-dione derivatives.
Reduction: 4-(4-Amino-8-methoxy-2-quinazolinyl)benzonitrile.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: Known for their diverse biological activities and used in drug research.
Quinolinyl-pyrazoles: Studied for their pharmacological properties.
4-Methoxybenzonitrile: Used as an intermediate in organic synthesis.
Uniqueness
Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and nitrile groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C16H11N3O2 |
|---|---|
分子量 |
277.28 g/mol |
IUPAC名 |
4-(8-methoxy-4-oxo-3H-quinazolin-2-yl)benzonitrile |
InChI |
InChI=1S/C16H11N3O2/c1-21-13-4-2-3-12-14(13)18-15(19-16(12)20)11-7-5-10(9-17)6-8-11/h2-8H,1H3,(H,18,19,20) |
InChIキー |
NRHBAZUXKYNQEX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


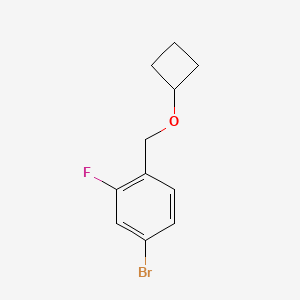
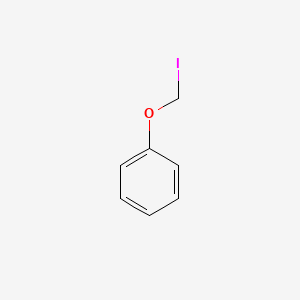
![6-[4-(2-Oxopropoxy)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B8650147.png)
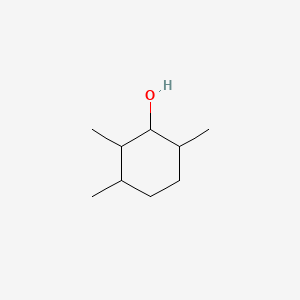

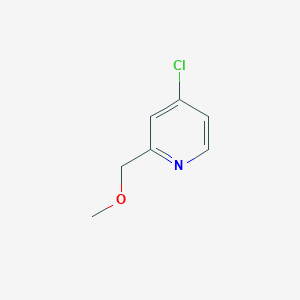
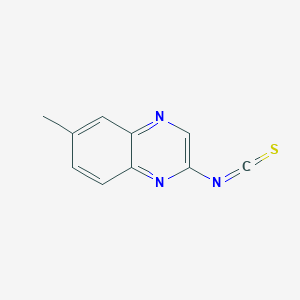
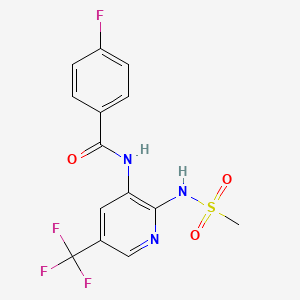
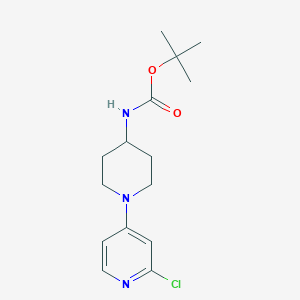
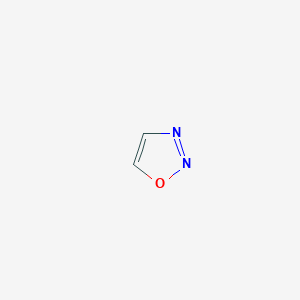
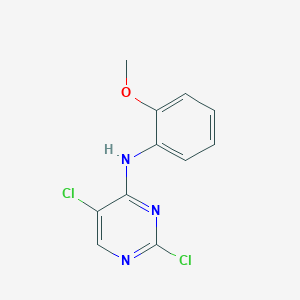
![2-Azaspiro[4.4]nonan-4-ol](/img/structure/B8650205.png)
